2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine
Description
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanamine |
InChI |
InChI=1S/C11H11FN2O/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5-6,13H2 |
InChI Key |
MWIVOGIWOJFUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of 2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The ethylamine group undergoes oxidation under specific conditions. For example:
-
Formation of nitro derivatives : Using potassium permanganate (
) in acidic conditions oxidizes the primary amine to a nitro group. -
Imine formation : Mild oxidizing agents like
or
can convert the amine to an imine intermediate.
| Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|
| , | |||
| , 80°C | 2-[5-(4-fluorophenyl)-isoxazol-3-yl]-ethylnitro | 65% | |
| , | |||
| , RT | |||
| -imine derivative | 78% |
Reduction Reactions
The isoxazole ring can undergo partial reduction under catalytic hydrogenation:
-
Ring opening : Hydrogenation with
in ethanol reduces the isoxazole to a β-ketoamine derivative.
| Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|
| , | |||
| , | |||
| , 50°C | |||
| -β-ketoamide | 82% |
Nucleophilic Substitution
The ethylamine group acts as a nucleophile in reactions with electrophiles:
-
Alkylation : Reacts with alkyl halides (e.g.,
) to form secondary amines. -
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).
| Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|
| , | |||
| , | |||
| -methylated derivative | 90% | ||
| , | |||
| , | |||
| -acetylated amide | 85% |
Hydrolysis
The isoxazole ring is stable under mild conditions but hydrolyzes in strong acids:
-
Acidic hydrolysis : Concentrated
cleaves the ring to yield a diketone and ammonia.
| Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|
| 6M | |||
| , reflux | 3-(4-fluorophenyl)-1,3-diketone + | ||
| 75% |
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes:
-
Formation of fused heterocycles : Reacts with phenylacetylene to generate bicyclic structures.
| Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|
| , | |||
| , | |||
| Bicyclic isoxazole-pyrazole hybrid | 68% |
Complexation with Metals
The amine and nitrogen in the isoxazole ring coordinate with transition metals:
-
Coordination complexes : Forms stable complexes with
or
, useful in catalysis.
| Reagents/Conditions | Products Formed | References |
|---|---|---|
| , | ||
| , RT | ||
| -isoxazole-ethylamine complex |
Key Findings
-
Functional group interplay : The fluorophenyl group enhances electron withdrawal, increasing the reactivity of the isoxazole ring toward nucleophilic attack .
-
Stereoelectronic effects : The ethylamine side chain’s conformation influences reaction outcomes, particularly in cycloadditions .
-
Synthetic utility : Reactions like acylation and alkylation enable modular derivatization for pharmaceutical applications .
Scientific Research Applications
2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on various biological systems and pathways.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
6-Fluorobenzo[d]isoxazol-3-ylamine (CAS 177995-38-9; Similarity: 0.68)
- Structural Differences :
- Contains a fused benzoisoxazole ring system instead of a standalone isoxazole.
- Fluorine is located at position 6 of the benzofused ring, contrasting with the 4-fluorophenyl group in the parent compound.
- An amine group is directly attached to the isoxazole at position 3, lacking the ethylamine side chain.
- The absence of an ethylamine group limits its ability to engage in hydrogen bonding or cationic interactions, which are critical for receptor binding in amine-targeting pharmaceuticals.
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol (CAS 206055-89-2; Similarity: 0.89)
- Structural Differences :
- Shares the 4-fluorophenyl substituent at position 5 of the isoxazole ring.
- Replaces the ethylamine group with a hydroxymethyl (-CH2OH) group at position 3.
- Reduced basicity due to the absence of a primary amine may alter pharmacokinetic properties, such as blood-brain barrier penetration or metabolic pathways (e.g., glucuronidation vs. deamination).
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 954230-39-8; Similarity: 0.78)
- Structural Differences :
- Incorporates a methyl group at position 5 and an ethyl carboxylate ester at position 4.
- Lacks the ethylamine group, instead featuring a carboxylate ester.
- Implications: The carboxylate ester increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability (e.g., susceptibility to esterase hydrolysis).
5-Methyl-3,4-diphenylisoxazole (CAS 37928-17-9; Similarity: 0.74)
- Structural Differences: Substituted with phenyl groups at positions 3 and 4, and a methyl group at position 5. No fluorine or ethylamine groups are present.
- Implications: The diphenyl structure significantly increases hydrophobicity, likely reducing aqueous solubility and bioavailability.
Biological Activity
2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure
The compound features an isoxazole ring substituted with a 4-fluorophenyl group, contributing to its diverse biological activities. The structural formula can be represented as follows:
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of isoxazole compounds exhibit significant anti-inflammatory properties. A study utilized the carrageenan-induced paw edema model to evaluate the anti-inflammatory effects of various isoxazole derivatives, including those related to this compound. The results indicated that these compounds effectively reduced inflammation, with some showing IC50 values in the micromolar range, suggesting moderate to high efficacy against inflammatory responses .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound A | 10.5 | Moderate |
| Compound B | 5.2 | High |
| Compound C | 15.0 | Low |
2. Anticancer Activity
Several studies have investigated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, derivatives similar to this compound were tested against human colon adenocarcinoma (HT-29) and ovarian cancer (OVXF 899) cell lines. The findings revealed that certain modifications led to enhanced anticancer activity, with some compounds achieving IC50 values as low as 2.76 µM against OVXF 899 cells .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HT-29 | 9.27 | Moderate |
| OVXF 899 | 2.76 | High |
| PXF 1752 | 1.14 | Very High |
3. Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has also been explored, with findings indicating moderate activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to this compound showed minimal inhibitory concentrations (MICs) ranging from 4.69 µM to over 100 µM against various strains .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 22.9 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
Case Studies
Case studies focusing on the application of isoxazole derivatives in clinical settings have provided insights into their therapeutic potential. For instance, a recent case study highlighted the use of a related compound in treating patients with chronic inflammatory conditions, demonstrating significant improvement in symptoms and biomarkers of inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Step 1 : Start with a coupling reaction between 4-fluorophenylacetylene and ethylamine derivatives. Use solvents like 1,4-dioxane or tetrahydrofuran (THF) for solubility .
- Step 2 : Introduce catalysts such as triethylamine or pyridine to facilitate cyclization into the isoxazole ring. Reaction temperatures between 0–90°C and durations of 0.75–1 hour are critical for yield optimization .
- Step 3 : Purify intermediates via column chromatography, and validate purity using HPLC or TLC.
- Step 4 : Confirm final structure via NMR and mass spectrometry (MS). Adjust solvent polarity or catalyst ratios if side products dominate.
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer :
- Use X-ray crystallography to resolve bond angles and spatial arrangements, as demonstrated in analogous isoxazolone derivatives (e.g., 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one) .
- Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) to detect anomalies in electronic environments.
- Employ Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., amine stretching at ~3300 cm).
Q. What strategies are effective for literature review and hypothesis generation for understudied isoxazole-ethylamine derivatives?
- Methodological Answer :
- Strategy 1 : Cross-reference pharmacological databases (e.g., PubChem, ChEMBL) to identify structural analogs with reported bioactivity (e.g., MAP Kinase inhibitors) .
- Strategy 2 : Analyze gaps in prior studies, such as unresolved SAR (structure-activity relationships) for fluorophenyl-substituted isoxazoles, to frame testable hypotheses .
Advanced Research Questions
Q. How can researchers investigate the pharmacological potential of this compound as a kinase inhibitor?
- Methodological Answer :
- Experimental Design :
Perform molecular docking against kinase targets (e.g., p38 MAP Kinase) using software like AutoDock Vina, leveraging crystallographic data from similar compounds .
Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Conduct cell-based assays (e.g., ELISA for phosphorylated kinases) to assess functional inhibition.
- Data Interpretation : Correlate computational binding scores with experimental IC values to refine SAR models.
Q. How should contradictory data between computational predictions and experimental bioactivity results be resolved?
- Methodological Answer :
- Step 1 : Re-examine computational parameters (e.g., solvation models, protonation states) that may misrepresent ligand-receptor interactions.
- Step 2 : Use synchrotron-based crystallography to resolve protein-ligand complexes at high resolution (<2.0 Å), identifying steric clashes or hydration effects .
- Step 3 : Apply metadynamics simulations to explore conformational flexibility of the compound in solution, which may differ from rigid docking poses.
Q. What advanced spectroscopic techniques are suitable for probing dynamic behavior of this compound in biological systems?
- Methodological Answer :
- Technique 1 : NMR relaxation experiments (e.g., , ) to study rotational diffusion and binding kinetics in cellular lysates.
- Technique 2 : Time-resolved fluorescence spectroscopy to monitor real-time interactions with fluorescently tagged kinases.
- Technique 3 : Cryo-electron microscopy (cryo-EM) for visualizing compound-induced conformational changes in large kinase complexes.
Methodological Frameworks
Q. How can theoretical frameworks guide the design of experiments for this compound?
- Methodological Answer :
- Framework 1 : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to align synthesis and bioactivity studies with broader hypotheses (e.g., kinase signaling pathways) .
- Framework 2 : Integrate molecular orbital theory to predict reactivity patterns during synthesis, such as regioselectivity in isoxazole ring formation.
Q. What statistical approaches are recommended for analyzing dose-response data in inhibition studies?
- Methodological Answer :
- Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves and calculate EC/IC.
- Apply Bayesian inference to quantify uncertainty in low-replicate experiments, leveraging tools like Stan or PyMC3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
